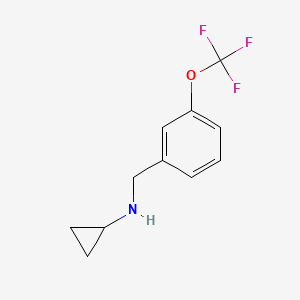

Cyclopropyl-(3-trifluoromethoxybenzyl)amine

Description

Properties

IUPAC Name |

N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(6-10)7-15-9-4-5-9/h1-3,6,9,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCFTHKEGKDXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(3-trifluoromethoxybenzyl)amine typically involves the reaction of cyclopropylamine with 3-trifluoromethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(3-trifluoromethoxybenzyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The benzylamine moiety can be reduced to form cyclopropyl-(3-trifluoromethoxyphenyl)methanamine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Cyclopropyl-(3-trifluoromethoxyphenyl)methanamine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Neuropharmacological Potential

The trifluoromethyl group is known for enhancing the pharmacological properties of compounds. Cyclopropyl-(3-trifluoromethoxybenzyl)amine has been explored for its potential as a selective monoamine oxidase B inhibitor, which plays a crucial role in the treatment of neurodegenerative diseases like Parkinson's disease. Studies indicate that modifications involving trifluoromethyl groups can lead to increased potency against MAO-B, making this compound a candidate for further development in neuropharmacology .

1.2 Antimalarial Activity

Recent research has highlighted the antimalarial properties of cyclopropyl derivatives, including cyclopropyl carboxamides that target mitochondrial proteins in Plasmodium falciparum. This compound may share similar mechanisms of action, potentially inhibiting cytochrome b and demonstrating activity against various stages of the malaria parasite . This suggests its utility in developing new antimalarial therapies.

Agrochemical Applications

This compound's unique structure makes it a valuable candidate in agrochemical research. The trifluoromethoxy group enhances lipophilicity, allowing better interaction with biological membranes, which is critical for herbicides and pesticides. Its potential role as an intermediate in the synthesis of agrochemicals could lead to the development of more effective agricultural treatments.

Organic Synthesis

3.1 Building Block for Complex Molecules

As a versatile intermediate, this compound can be utilized in synthesizing more complex organic molecules. Its reactivity towards electrophiles and nucleophiles allows it to participate in various coupling reactions, making it valuable in organic synthesis.

3.2 Structural Comparisons

The compound shares structural similarities with other benzyl amines and cyclopropyl derivatives, which can provide insights into its reactivity patterns and applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)benzylamine | Lacks cyclopropyl group | Simpler structure; used in different applications |

| 4-(Trifluoromethyl)benzylamine | Trifluoromethyl at para position | Different electronic properties due to position |

| Cyclopropylamine | Lacks benzyl and trifluoromethyl groups | More reactive due to absence of stabilization |

Case Studies and Research Findings

4.1 Inhibition Studies

Research has shown that compounds similar to this compound exhibit significant inhibition against MAO-B with IC50 values as low as 4.7 nM, indicating high selectivity over MAO-A . This suggests that further investigation into this compound could reveal similar or enhanced inhibitory effects.

4.2 Structure-Activity Relationship Analysis

Structure-activity relationship studies have indicated that specific modifications to the cyclopropyl group can significantly affect biological activity. For instance, replacing the cyclopropyl moiety with other aliphatic groups resulted in a notable decrease in activity, emphasizing the importance of this structural feature for maintaining efficacy .

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-trifluoromethoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions and electronic effects. The cyclopropyl group can also contribute to the compound’s stability and rigidity, influencing its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares cyclopropyl-(3-trifluoromethoxybenzyl)amine with structurally related compounds, focusing on substituent positions, electronic effects, and reported biological activities:

Key Observations:

- Substituent Position: The 3-position of the benzyl ring is a common modification.

- Core Structure : Benzylamine derivatives (e.g., target compound) exhibit simpler synthesis but may lack the potency of heterocyclic analogs like compound 8, which showed BRD4 inhibition despite moderate IC₅₀ values .

- Physicochemical Properties : Trifluoromethoxy and trifluoromethyl groups increase molecular weight and logP, impacting solubility. For example, compound 8’s low solubility hindered IC₅₀ determination , a challenge likely shared by the target compound.

Supplier Availability and Feasibility

- Cyclopropyl-(3,5-difluorobenzyl)amine and cyclopropyl-(2-methoxy-5-trifluoromethylbenzyl)-amine are commercially available (2–12 suppliers), suggesting scalable synthesis routes for the target compound .

- Heterocyclic analogs (e.g., compound 8) are less common in supplier lists, reflecting synthetic complexity .

Biological Activity

Cyclopropyl-(3-trifluoromethoxybenzyl)amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and metabolic properties, supported by relevant case studies and research findings.

1. Structural Characteristics

This compound contains a cyclopropyl group and a trifluoromethoxybenzyl moiety, which may contribute to its biological properties. The trifluoromethoxy group is known for enhancing lipophilicity and bioavailability in drug design, while the cyclopropyl ring can influence metabolic stability and reactivity.

2.1 Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The specific mechanisms of action remain under investigation, but it is suggested that the trifluoromethoxy group enhances binding affinity to bacterial targets, potentially disrupting cell wall synthesis or protein function .

| Bacterial Strain | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Moderate | Disruption of cell wall synthesis |

| Escherichia coli | Weak | Potential inhibition of protein synthesis |

2.2 Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation in various cancer types, including breast and lung cancers. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

| Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induces apoptosis via caspase activation |

| Lung Cancer | 20 | Inhibits cell cycle progression |

3. Metabolic Stability and Pharmacokinetics

The metabolic profile of cyclopropyl groups is critical for understanding the pharmacokinetics of compounds containing them. Studies have shown that cyclopropyl-containing compounds can undergo oxidative metabolism, which may lead to the formation of reactive metabolites . This characteristic necessitates careful consideration during drug development to avoid potential toxicity.

3.1 Case Studies on Metabolism

- In a study involving rat hepatocytes, it was observed that cyclopropyl groups could lead to oxidative metabolism resulting in reactive intermediates that may form covalent adducts with proteins, posing risks for hepatotoxicity .

- Another investigation highlighted the modification of cyclopropyl groups to enhance metabolic stability, suggesting that replacing the cyclopropyl with a more stable moiety could improve the overall therapeutic profile .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropyl and trifluoromethoxy groups can significantly impact biological activity. For instance, variations in the position of substituents on the benzene ring have been correlated with changes in potency against specific targets .

5. Conclusion

This compound presents a promising avenue for further research in drug development due to its notable biological activities, particularly in antimicrobial and anticancer applications. Ongoing studies focusing on its metabolic pathways and structure-activity relationships will be essential to fully elucidate its potential therapeutic benefits.

Q & A

Q. What are optimized synthetic routes for Cyclopropyl-(3-trifluoromethoxybenzyl)amine, and how is purity ensured?

Methodological Answer: A two-step synthesis is commonly employed:

Amine coupling : React cyclopropylamine with 3-trifluoromethoxybenzyl bromide in DMF at ambient temperature for 12 hours. Monitor completion via TLC (Rf = 0.3–0.5 in EtOAc/hexane). Extract with EtOAc and brine, dry over anhydrous Na₂SO₄, and concentrate .

Purification : Use silica gel column chromatography (eluent: 20–30% EtOAc in hexane) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stability of this compound assessed under experimental conditions?

Methodological Answer:

- Plasma stability : Incubate the compound in human plasma at 37°C for 24 hours. Analyze degradation via LC-MS. Stability >90% indicates suitability for in vivo studies .

- Storage : Store at −20°C under inert atmosphere (argon) to prevent hydrolysis of the trifluoromethoxy group. Monitor degradation monthly via NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm) and trifluoromethoxy aromatic protons (δ 7.2–7.5 ppm). Use DEPT-135 to confirm methylene groups .

- IR spectroscopy : Detect N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl group influence reaction mechanisms in Curtius rearrangements?

Methodological Answer: The cyclopropyl ring stabilizes transition states via strain release and π-interactions. For example:

- Activation energy : DFT calculations show cyclopropyl-azide Curtius rearrangements have ΔE‡ = 28.9 kcal/mol (synC-N,synC-C conformation), with concerted pathways favored over nitrene intermediates .

- Kinetic analysis : Use variable-temperature ¹H NMR (20–144 sec intervals) to measure rate constants. Eyring plots yield ΔH‡ and ΔS‡ (e.g., ΔS‡ ≈ 0.2–0.3 cal/mol·K for cyclopropyl derivatives) .

Q. What computational methods validate the electronic effects of the trifluoromethoxy group?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level. Analyze electrostatic potential (ESP) maps to quantify electron-withdrawing effects of the –OCF₃ group .

- NBO analysis : Examine hyperconjugation between the trifluoromethoxy group and the aromatic ring. Charge transfer >0.5 e correlates with enhanced electrophilicity .

Q. How can stereoselective functionalization of the cyclopropyl ring be achieved?

Methodological Answer:

- Alder-ene reactions : React with strained alkenes (e.g., norbornene) under Pd catalysis. The cyclopropyl group directs endo selectivity (dr >10:1) via steric and electronic effects .

- Chiral resolution : Use (+)-Di-p-toluoyl-D-tartaric acid to resolve enantiomers. Confirm enantiomeric excess (ee >99%) via chiral HPLC (Chiralpak AD-H column) .

Q. What strategies resolve contradictions in reported activation energies for cyclopropylamine derivatives?

Methodological Answer:

- Cross-validate methods : Compare experimental ΔG‡ (from Eyring plots) with CCSD(T)/6-311+G(d,p) calculations. Discrepancies >2 kcal/mol suggest solvent effects or impurity interference .

- Error propagation : Calculate standard deviations from triplicate kinetic runs (e.g., k = 0.021 ± 0.003 s⁻¹ at 50°C). Use Origin® software for nonlinear regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.